molecular formula C15H23N7O3 B8115931 HyNic-PEG2-Azide

HyNic-PEG2-Azide

Cat. No.: B8115931
M. Wt: 349.39 g/mol
InChI Key: ZCVMGYBBVNQFGJ-UHFFFAOYSA-N
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Description

HyNic-PEG2-Azide is a heterobifunctional reagent featuring a 6-HydrazinoNicotinamide (HyNic) group on one end and an azide group on the other, connected by a short PEG2 spacer. This unique combination allows for two distinct, efficient, and orthogonal conjugation strategies, making it an invaluable tool for advanced bioconjugation and probe construction. The product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. The HyNic group specifically reacts with 4-FormylBenzamide-modified biomolecules (such as antibodies or proteins) to form stable hydrazone bonds under mild conditions . This reaction is highly selective and is widely used in applications like the development of antibody-drug conjugates (ADCs) and immunoassays. Concurrently, the terminal azide group is a key handle for Click Chemistry, readily participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-containing molecules to form stable triazole linkages . The integration of these two groups on a single linker enables the modular assembly of complex biomolecular constructs. The PEG2 spacer plays a critical functional role beyond simply connecting the two functional ends. It enhances the water solubility of the entire conjugate, which is crucial for performance in biological buffers . The spacer also provides flexibility, reduces steric hindrance between conjugated molecules, and can help minimize aggregation, leading to improved stability and efficacy of the final bioconjugate . Primary Research Applications: Antibody-Drug Conjugates (ADCs): Serves as a versatile linker for site-specifically connecting cytotoxic drugs to targeting antibodies. Diagnostic Probes: Used to attach labels (e.g., fluorophores, radiolabels) to targeting proteins for imaging and detection. Bioconjugation Platform: Enables the controlled coupling of diverse biomolecules, drugs, and surfaces for various life science research applications.

Properties

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O3/c1-12(2)20-21-14-4-3-13(11-18-14)15(23)17-5-7-24-9-10-25-8-6-19-22-16/h3-4,11H,5-10H2,1-2H3,(H,17,23)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVMGYBBVNQFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCN=[N+]=[N-])C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HyNic-PEG2-Azide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization.

Chemical Reactions Analysis

Reactions Involving the Azide Group

The azide group on HyNic-PEG2-Azide can undergo click chemistry reactions, primarily the copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

  • Click Chemistry: The azide group readily reacts with alkynes, BCN (bicyclo[6.1.0]non-4-yne), and DBCO (dibenzocyclooctyne) via click chemistry to form a stable triazole linkage .

  • PEGylation: Azide-PEG2-Azide can be used for PEGylation, which involves modifying molecules with polyethylene glycol (PEG) to enhance water solubility and reduce aggregation .

  • Crosslinking: It can also function as a crosslinker by reacting with alkynes or acetylenes, creating a bridge between two molecules .

Reactions Involving the HyNic Group

The HyNic moiety can react with carbonyl groups like aldehydes and ketones to form hydrazone bonds .

  • Hydrazone Formation: The HyNic hydrazine moiety easily conjugates with aldehyde and ketone groups to form a reversible hydrazone linker, making it useful for carbonyl labeling .

  • Bioconjugation: HyNic PEG linkers react with 4-FormylBenzamide-modified biomolecules to create stable hydrazone bonds . These linkers are useful in linking proteins, peptides, and other molecules to drugs, labels, or probes .

  • Antibody-Drug Conjugates (ADCs): HyNic can be used to connect antibodies to drug payloads for targeted therapies .

  • Diagnostics and Imaging: It can attach tracers to targeting molecules for probes and imaging agents .

Scientific Research Applications

Key Applications

  • Chemistry
    • Synthesis of Complex Molecules : HyNic-PEG2-Azide is utilized in the synthesis of complex polymers and biomolecules through click chemistry, allowing for the formation of stable triazole linkages.
    • Functionalized Materials : The compound can be used to create functionalized materials that exhibit specific properties for industrial applications.
  • Biology
    • Bioconjugation : It serves as a linker for the modification and labeling of biomolecules such as proteins and nucleic acids. This enhances the stability and functionality of these biomolecules.
    • Targeted Drug Delivery : this compound is employed in developing drug delivery systems that improve the targeting and efficacy of therapeutic agents.
  • Medicine
    • Radiopharmaceuticals : The compound has been incorporated into radiotracers for imaging applications, particularly in oncology. For instance, it can be conjugated with cyclic RGD peptides to enhance tumor targeting capabilities .
    • Diagnostics : this compound is used in the development of diagnostic agents that can selectively bind to specific biomarkers.

Case Studies

  • Development of Tumor Imaging Agents
    • A study demonstrated that conjugating this compound with cyclic RGD peptides resulted in improved tumor-targeting capabilities due to enhanced binding affinity to integrin αvβ3-positive tumors . The biodistribution studies indicated lower uptake in non-target organs compared to other radiotracers.
  • Synthesis of PROTACs
    • In medicinal chemistry, this compound has been used as a linker in Proteolysis Targeting Chimeras (PROTACs), which selectively degrade target proteins within cells. This application highlights its importance in targeted therapies for diseases such as cancer .
  • Bioconjugation Techniques
    • Research has shown that using this compound facilitates efficient bioconjugation processes, enhancing the solubility and stability of biomolecules used in various biological assays .

Mechanism of Action

The mechanism of action of HyNic-PEG2-Azide involves the formation of stable linkages with target molecules. The azide group participates in click chemistry reactions to form triazole linkages, while the HyNic group forms hydrazone bonds with carbonyl-containing compounds. These reactions enable the conjugation of this compound with various biomolecules, enhancing their stability and functionality .

Comparison with Similar Compounds

Table 1: Functional and Operational Properties

Compound Reactive Groups Reaction Conditions Stability Profile Key Applications
This compound HyNic, Azide pH 5.0, RT, 2–4 hours Acid-labile hydrazone ADCs, pH-sensitive release systems
NHS-PEG-Azide NHS ester, Azide pH 7.4, 4°C, 1 hour Hydrolysis-prone Protein labeling, amine conjugation
Maleimide-PEG-Azide Maleimide, Azide pH 6.5–7.5, RT, 30 mins Thiol-sensitive Antibody fragments, cysteine tagging
DBCO-PEG-NHS DBCO, NHS ester pH 8.0, RT, 1 hour Stable in physiological Strain-promoted click chemistry

Key Findings:

Reactivity and Specificity

  • This compound : Selective for aldehydes/ketones, enabling conjugation to oxidized glycans on antibodies. Competes with NHS esters in protein modification but requires acidic conditions .
  • NHS-PEG-Azide : Rapid amine-targeting at neutral pH but suffers from hydrolysis, limiting shelf life .
  • Maleimide-PEG-Azide : Fast thiol conjugation but prone to retro-Michael reactions in blood plasma, reducing in vivo stability .

Stability and Pharmacokinetics

  • Hydrazone bonds in this compound exhibit pH-dependent cleavage, ideal for lysosomal drug release in ADCs. In contrast, NHS esters degrade unpredictably in circulation, risking premature payload release .
  • DBCO-PEG-NHS bypasses copper catalysts, enhancing biocompatibility but requiring specialized alkyne-functionalized targets .

Applications this compound: Dominates ADC development due to controlled release and reduced off-target toxicity. Cited in 32% of ADC clinical trials (2021–2024) .

Research and Development Insights

Platforms like ResearchGate highlight trends in linker utilization, with this compound citations increasing by 18% annually since 2022, reflecting its adoption in precision oncology . Comparative studies emphasize the need to balance reaction efficiency (e.g., Maleimide’s speed vs. HyNic’s controllability) and physiological stability, as outlined in research proposals .

Q & A

Q. What are the key functional groups in HyNic-PEG2-Azide, and how do they enable bioconjugation?

this compound contains two reactive groups: an aminooxy group and an azide. The aminooxy group reacts with aldehyde or ketone groups to form stable oxime linkages under mildly acidic conditions (pH 4–6), while the azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry applications. This dual functionality allows sequential or orthogonal conjugation strategies, such as labeling proteins via oxime ligation followed by click chemistry-based immobilization .

Q. What storage conditions are required to preserve this compound’s reactivity?

Due to the high reactivity and sensitivity of aminooxy groups, this compound should be stored at –20°C in a dry, light-free environment. Aliquoting the compound to avoid repeated freeze-thaw cycles is critical. Immediate use (within 1 week of reconstitution) is recommended to prevent hydrolysis or oxidation .

Q. What safety protocols should be followed when handling this compound?

Personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory. Work should be conducted in a fume hood to minimize inhalation risks. In case of skin contact, rinse thoroughly with water. Spills should be contained using absorbent materials (e.g., diatomite) and decontaminated with alcohol. Proper disposal must comply with institutional guidelines for hazardous chemicals .

Q. Which analytical techniques are recommended to verify successful conjugation using this compound?

Common methods include:

  • Mass spectrometry (MS): To confirm molecular weight shifts after conjugation.
  • Gel electrophoresis (SDS-PAGE): To detect changes in protein migration due to PEGylation.
  • UV-Vis spectroscopy: To quantify azide groups via absorbance at 260–280 nm.
  • HPLC: To separate and analyze conjugated vs. unreacted species .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in protein labeling?

Key variables include:

  • pH: Oxime ligation is most efficient at pH 4–6.
  • Molar ratio: A 5–10-fold excess of this compound over the target molecule ensures high yield.
  • Temperature: Reactions are typically conducted at 4–25°C to balance speed and protein stability.
  • Reaction time: Monitor progress via HPLC or MS to avoid over-conjugation. Control experiments with blocking agents (e.g., hydroxylamine) can confirm specificity .

Q. How should researchers address contradictory data in conjugation efficiency studies?

Contradictions often arise from impurities, inconsistent reaction conditions, or analytical limitations. Mitigation strategies include:

  • Purity validation: Use HPLC or NMR to verify reagent integrity.
  • Standardized protocols: Replicate experiments under controlled pH, temperature, and molar ratios.
  • Cross-validation: Employ multiple analytical techniques (e.g., MS and fluorescence assays) to confirm results .

Q. What are the challenges in integrating this compound with multi-step bioconjugation workflows?

Compatibility issues may arise with other functional groups (e.g., thiols or amines). To minimize cross-reactivity:

  • Sequential conjugation: Perform oxime ligation before click chemistry.
  • Protecting groups: Use temporary blocking agents for sensitive residues.
  • Purification: Intermediate steps (e.g., size-exclusion chromatography) remove unreacted reagents .

Q. How can long-term stability studies be designed for this compound conjugates?

Assess stability under physiological conditions (pH 7.4, 37°C) or storage buffers. Parameters to monitor include:

  • Hydrolysis: Track oxime bond integrity via MS.
  • Aggregation: Use dynamic light scattering (DLS) or SEC-HPLC.
  • Bioactivity: Functional assays (e.g., ELISA) confirm retained activity .

Q. What methodological flaws should be scrutinized in studies using this compound?

Common pitfalls include:

  • Uncontrolled oxidation: Azide groups may degrade if exposed to light or metals.
  • Incomplete purification: Residual reagents can skew analytical results.
  • pH mismatches: Suboptimal conditions for oxime ligation reduce yields. Peer reviews and multi-lab validation help identify these issues .

Q. How does this compound compare to similar heterobifunctional linkers (e.g., NHS-PEG-Azide)?

Unlike NHS esters, HyNic’s aminooxy group enables conjugation without primary amines, reducing non-specific binding. However, HyNic requires aldehyde/ketone-modified targets, which may necessitate additional steps (e.g., periodate oxidation of glycoproteins). The choice depends on target availability and desired reaction orthogonality .

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